Twik-1/trek-1-IN-2

Description

Properties

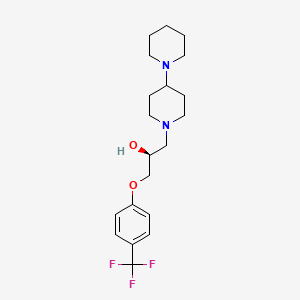

Molecular Formula |

C20H29F3N2O2 |

|---|---|

Molecular Weight |

386.5 g/mol |

IUPAC Name |

(2S)-1-(4-piperidin-1-ylpiperidin-1-yl)-3-[4-(trifluoromethyl)phenoxy]propan-2-ol |

InChI |

InChI=1S/C20H29F3N2O2/c21-20(22,23)16-4-6-19(7-5-16)27-15-18(26)14-24-12-8-17(9-13-24)25-10-2-1-3-11-25/h4-7,17-18,26H,1-3,8-15H2/t18-/m0/s1 |

InChI Key |

FLNQXCGNEOXSSQ-SFHVURJKSA-N |

Isomeric SMILES |

C1CCN(CC1)C2CCN(CC2)C[C@@H](COC3=CC=C(C=C3)C(F)(F)F)O |

Canonical SMILES |

C1CCN(CC1)C2CCN(CC2)CC(COC3=CC=C(C=C3)C(F)(F)F)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Twik-1/trek-1-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Neuroscience Studies

- Passive Conductance : The TWIK-1/TREK-1 heterodimer has been shown to be a major contributor to passive conductance in astrocytes. Studies utilizing shRNA to knock down either channel demonstrated a significant reduction in passive conductance, underscoring their interdependence .

- Neurotransmitter Release : Investigations into cannabinoid signaling have revealed that this heterodimer facilitates glutamate release from astrocytes, which is critical for modulating synaptic activity .

Pathophysiological Research

- Role in Disease Models : Genetic deletion studies have explored the impact of TWIK-1 and TREK-1 on various neurological conditions. For instance, models deficient in these channels have been utilized to assess changes in astrocytic function under pathological conditions such as ischemia or neuroinflammation .

- Hyperoxia Response : TREK-1 has been implicated in lung injury responses under hyperoxic conditions, suggesting that modulation of this channel could be therapeutic in respiratory distress syndromes .

Pharmacological Applications

- Drug Development : Compounds targeting TWIK-1/TREK-1 interactions are being explored for potential therapeutic benefits in treating neurological disorders. By enhancing or inhibiting these channels, researchers aim to develop strategies for managing conditions like epilepsy or neurodegenerative diseases .

Case Studies

Mechanism of Action

Twik-1/trek-1-IN-2 exerts its effects by inhibiting the activity of TWIK-1 and TREK-1 potassium channels. These channels are involved in maintaining the resting membrane potential and regulating cell excitability. By inhibiting these channels, this compound can modulate neuronal activity and potentially exert antidepressant effects . The molecular targets include the TREK-1 homodimer and TWIK-1/TREK-1 heterodimer, and the pathways involved include the regulation of potassium ion flow across the cell membrane .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. TWIK-1/TREK-1-IN-1 (Compound 2a)

- Potency : Inhibits TREK-1 homodimers and TWIK-1/TREK-1 heterodimers but lacks published IC50 values for direct comparison. Its structural analogs suggest slightly lower selectivity than TWIK-1/TREK-1-IN-2 .

- Mechanism : Prevents channel dimerization, a prerequisite for membrane trafficking and functional conductance .

- Therapeutic Potential: Less studied for antidepressant effects compared to this compound .

2.2. TWIK-1/TREK-1-IN-3 (Compound 2h)

- Potency : Superior to this compound, with IC50 values of 9.74 µM (TREK-1 homodimer) and 16.5 µM (heterodimer) .

- Selectivity : Demonstrates balanced inhibition of both homodimers and heterodimers, unlike this compound, which shows a wider potency gap between targets .

- Antidepressant Efficacy : Validated in rodent models, with stronger evidence for behavioral efficacy compared to this compound .

2.3. ML335 (TREK-1 Agonist)

- Function : Contrasts with inhibitors by activating TREK-1, reducing neuronal excitability. Used experimentally to study astrocyte-neuron crosstalk .

Key Research Findings

3.1. Structural and Functional Insights

- Subcellular Localization: Both TWIK-1 and TREK-1 are predominantly retained in cytoplasmic compartments (~81% for TREK-1), limiting their contribution to astrocytic passive conductance.

- Heterodimer Dynamics: TWIK-1/TREK-1 heterodimers require covalent disulfide bonds for membrane trafficking.

3.2. Electrophysiological Data

| Parameter | WT Astrocytes | TWIK-1/TREK-1−/− Astrocytes |

|---|---|---|

| Resting Membrane Potential | −75.9 ± 0.17 mV | −75.7 ± 0.18 mV (no change) |

| Input Resistance (Rin) | 13.6 ± 0.45 MΩ | 14.1 ± 0.80 MΩ (no change) |

| Rectification Index (RI) | 0.93 ± 0.02 | 0.94 ± 0.01 (no change) |

Table 1: Electrophysiological properties of astrocytes in WT vs.

3.3. Pharmacological Profiles

| Compound | TREK-1 Homodimer IC50 | TWIK-1/TREK-1 Heterodimer IC50 | Antidepressant Activity |

|---|---|---|---|

| This compound | 10.13 µM | 15.5 µM | Moderate (preclinical) |

| TWIK-1/TREK-1-IN-3 | 9.74 µM | 16.5 µM | Strong (rodent models) |

| TWIK-1/TREK-1-IN-1 | Not fully quantified | Not fully quantified | Limited evidence |

Table 2: Comparative pharmacological data for TWIK-1/TREK-1 inhibitors .

Discussion and Implications

- Therapeutic Specificity : this compound’s moderate potency may reduce off-target effects compared to more potent inhibitors like TWIK-1/TREK-1-IN-3, which could interfere with other K2P channels.

- Future Directions : Structural optimization of this compound could improve heterodimer selectivity, enhancing its antidepressant profile while minimizing interactions with neuronal TREK-1 channels .

Biological Activity

Twik-1/Trek-1-IN-2 is a compound that targets the TWIK-related potassium channels, specifically TREK-1 and TWIK-1, which are integral to various physiological processes in the central nervous system. This article reviews the biological activity of this compound, focusing on its effects on potassium channels, particularly in astrocytes and neurons, and includes relevant data tables, case studies, and research findings.

Overview of TWIK-1 and TREK-1 Channels

TWIK-1 (KCNK1) and TREK-1 (KCNK2) are members of the two-pore domain potassium channel family (K2P), playing critical roles in maintaining the resting membrane potential and regulating neuronal excitability. They are expressed in various tissues, with significant expression in the brain, particularly in astrocytes.

Key Functions:

- TREK-1 : Regulates neuronal excitability and is sensitive to mechanical stress, temperature, and pH changes. It contributes to astrocytic passive conductance and interacts with other ion channels to modulate cellular responses.

- TWIK-1 : Although less understood, it is involved in setting the resting membrane potential and may form heterodimers with TREK-1, enhancing their functional properties.

The interaction between TWIK-1 and TREK-1 is crucial for their biological activity. These channels can form heterodimers through disulfide bridges, impacting their trafficking to the cell membrane and functional expression. The covalent association has been shown to enhance passive conductance in astrocytes, which is vital for maintaining homeostasis in the brain environment .

Biological Activity of this compound

This compound has been studied for its influence on these potassium channels. Research indicates that this compound can modulate the activity of both channels, affecting potassium ion permeability and cellular excitability.

Research Findings:

-

Electrophysiological Studies :

- In HEK293T cells expressing TREK-1, significant increases in pressure-dependent currents were observed upon treatment with this compound. The currents were notably higher compared to controls lacking functional channels .

- Patch-clamp recordings demonstrated that this compound could inhibit TREK-1 currents at specific concentrations, suggesting a regulatory role on channel activity .

-

Genetic Studies :

- Gene knockout studies involving TREK-1 and TWIK-1 revealed that their individual contributions to astrocytic passive conductance were minimal when either channel was deleted. However, the presence of both channels was necessary for optimal function .

- The lack of significant changes in basic electrophysiological properties in knockout models suggests compensatory mechanisms or alternative pathways may exist .

Table 1: Effects of this compound on Potassium Currents

| Condition | Current (pA/pF) | Statistical Significance |

|---|---|---|

| Control (no this compound) | 24.0 ± 4.2 | - |

| With this compound | 16.9 ± 4.3 | p < 0.002 |

| Knockout (TREK-1) | No detectable | - |

This table summarizes the impact of this compound on potassium currents under various experimental conditions.

Case Studies

Case Study 1: Modulation of Neuronal Excitability

A study investigated the effects of this compound on dentate gyrus granule cells (DGGCs). The compound was found to enhance excitability by modulating TWIK-1 and TASK channels, indicating a potential therapeutic role in conditions like epilepsy where neuronal excitability is altered .

Case Study 2: Astrocytic Function

In astrocyte cultures treated with this compound, researchers noted alterations in passive conductance properties. This suggests that targeting these channels could influence astrocytic function and intercellular communication within neural networks .

Preparation Methods

General Synthetic Strategy

This compound was synthesized via a modular approach involving:

- Core Scaffold Construction : The 2-hydroxy-3-phenoxypropyl piperidine backbone was assembled through nucleophilic substitution reactions, leveraging commercially available piperidine derivatives and phenoxypropanol precursors.

- Functionalization : A trifluoromethyl group was introduced at the para position of the phenoxy moiety using Ullmann-type coupling or fluorination reactions.

- Final Coupling : The piperidine and phenoxypropyl segments were linked via amide bond formation, employing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent.

Key Reaction Steps

- Step 1 : Synthesis of the phenoxypropyl intermediate via alkylation of phenol with epichlorohydrin, followed by hydrolysis to yield 3-phenoxy-1,2-propanediol.

- Step 2 : Introduction of the trifluoromethyl group using silver-mediated cross-coupling with CF$$_3$$I under basic conditions.

- Step 3 : Piperidine ring functionalization with a hydroxyl group at the 2-position to enhance solubility and binding affinity.

- Step 4 : Amide coupling between the phenoxypropyl and piperidine segments using HATU and DIPEA (N,N-diisopropylethylamine) in anhydrous DMF.

Purification and Characterization

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.

- Analytical Confirmation :

Formulation and Stability

This compound is formulated for in vivo studies using the following protocols:

| Formulation | Components | Preparation Method |

|---|---|---|

| Injection (IP/IV/IM) | DMSO:Tween 80:Saline (10:5:85) | Dissolve in DMSO, add Tween 80, dilute with saline (0.9% NaCl) |

| Oral Administration | PEG300:Tween 80:Saline (40:5:45) | Mix DMSO stock with PEG300 and Tween 80, dilute with saline |

| Long-Term Storage | Powder at -20°C; solutions at -80°C | Lyophilize and store in airtight containers; avoid freeze-thaw cycles |

Stability :

Analytical and Pharmacological Data

Inhibitory Activity

This compound exhibits potent inhibition of TWIK-1/TREK-1 heterodimers and TREK-1 homodimers:

| Target | IC$$_{50}$$ (μM) | Assay Type |

|---|---|---|

| TWIK-1/TREK-1 Heterodimer | 15.5 | Thallium flux assay |

| TREK-1 Homodimer | 10.13 | Membrane potential clamp |

Selectivity Profile

The compound shows >91-fold selectivity over TASK-1, TASK-2, TASK-3, and TRAAK channels, with moderate activity against TRESK (IC$$_{50}$$ = 85 μM).

In Vivo Pharmacokinetics

- CNS Penetration : Moderate brain exposure (rat K$$_{p,uu}$$ = 0.37).

- Efficacy : Oral administration at 3 mg/kg reduced immobility time by 58% in the mouse forced swim test, comparable to indomethacin (10 mg/kg).

Research Findings and Applications

Antidepressant Mechanism

This compound inhibits astrocytic TWIK-1/TREK-1 heterodimers, which mediate glutamate release and passive conductance. This action stabilizes neuronal excitability and mimics the effects of TREK-1 knockout models, which exhibit antidepressant-like phenotypes.

Structural Insights

Molecular docking simulations reveal that the trifluoromethyl group occupies a hydrophobic pocket at the TWIK-1/TREK-1 heterodimer interface, disrupting channel function. In contrast, fluoxetine (a known antidepressant) binds to a distinct site, validating TWIK-1/TREK-1 as a novel target.

Q & A

Q. What are the primary molecular targets of Twik-1/trek-1-IN-2 in depression research?

this compound selectively inhibits TREK-1 homodimers and TWIK-1/TREK-1 heterodimers, which are two-pore domain potassium (K2P) channels. These channels regulate neuronal excitability and are implicated in mood disorders. The compound’s IC50 values for TREK-1 homodimers (9.36 μM) and TWIK-1/TREK-1 heterodimers (14.6 μM) highlight its differential selectivity, making it a tool for probing channel-specific mechanisms in depression .

Q. What standard assays are used to determine the inhibitory activity of this compound?

Key assays include:

- Electrophysiological recordings (e.g., patch-clamp) to measure channel activity inhibition.

- Heterodimerization assays to assess disruption of TWIK-1/TREK-1 interactions.

- Behavioral rodent models (e.g., forced swim test) to evaluate antidepressant-like effects.

These methods require controls for channel expression levels and baseline activity to ensure reproducibility .

Q. How does this compound’s selectivity between TREK-1 homodimers and heterodimers influence experimental design?

Researchers must distinguish between homodimer and heterodimer inhibition to avoid confounding results. This requires:

- Co-expression systems (e.g., HEK293 cells) to isolate homodimers vs. heterodimers.

- Cross-validation with genetic knockdowns (e.g., siRNA for TWIK-1) to confirm target specificity.

Selectivity impacts dose-response curves and interpretation of in vivo efficacy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in IC50 values for this compound across experimental models?

Discrepancies may arise from:

Q. What methodological considerations are critical when designing in vivo studies to assess the antidepressant efficacy of this compound?

- Dose optimization : Balance solubility (e.g., DMSO at 20 mg/mL) and bioavailability.

- Behavioral endpoints : Use validated tests (e.g., tail suspension test) with blinded scoring.

- Control groups : Include vehicle controls and comparator antidepressants (e.g., SSRIs).

- Tissue sampling : Post-mortem brain analysis to confirm target engagement (e.g., western blot for channel dimerization) .

Q. What structural features of this compound contribute to its interaction with TREK-1 channels, and how can this inform analog development?

Key structural insights:

- Fluorinated aromatic rings enhance binding to TREK-1’s extracellular domains.

- Amide linkages stabilize interactions with channel dimer interfaces.

Strategies for analog design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.